

N-(3-Hydroxypropyl)phthalimide spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *N*-(3-Hydroxypropyl)phthalimide

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Spectroscopic and Synthesis Guide to N-(3-Hydroxypropyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of **N-(3-Hydroxypropyl)phthalimide**, a valuable building block in medicinal chemistry and materials science. This document details the experimental procedures for its preparation and analysis, presenting key spectroscopic data in a clear and accessible format.

Synthesis of N-(3-Hydroxypropyl)phthalimide

A widely used and efficient method for the synthesis of **N-(3-Hydroxypropyl)phthalimide** involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.

Experimental Protocol: Synthesis

Materials:

- Phthalic anhydride
- 3-Amino-1-propanol
- Glacial acetic acid (optional, as solvent)

- Ethanol (for recrystallization)

Procedure: A mixture of phthalic anhydride (1 equivalent) and 3-amino-1-propanol (1 equivalent) is heated, typically at a temperature range of 160-180°C.[1] The reaction can be carried out neat or in a high-boiling solvent such as glacial acetic acid. The reaction mixture is heated for approximately 2 to 4 hours, during which the formation of the imide ring occurs with the elimination of water. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected.

Purification: The crude **N-(3-Hydroxypropyl)phthalimide** is purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid. The purity of the final product can be assessed by its melting point and spectroscopic analysis. The reported melting point for **N-(3-Hydroxypropyl)phthalimide** is in the range of 74-76°C.[1]

Spectroscopic Characterization

The structural confirmation of synthesized **N-(3-Hydroxypropyl)phthalimide** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N-(3-Hydroxypropyl)phthalimide** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **N-(3-Hydroxypropyl)phthalimide** exhibits characteristic signals for the aromatic protons of the phthalimide group and the aliphatic protons of the 3-hydroxypropyl chain.

Table 1: ^1H NMR Spectroscopic Data for **N-(3-Hydroxypropyl)phthalimide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.85	m	2H	Aromatic (H-4, H-7)
~7.72	m	2H	Aromatic (H-5, H-6)
~3.80	t	2H	N-CH ₂ -
~3.65	t	2H	-CH ₂ -OH
~1.90	p	2H	-CH ₂ -CH ₂ -CH ₂ -
~2.50	br s	1H	-OH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'm' denotes a multiplet, 't' a triplet, 'p' a pentet, and 'br s' a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **N-(3-Hydroxypropyl)phthalimide**

Chemical Shift (δ) ppm	Assignment
~168.4	C=O (imide)
~134.0	Aromatic (C-5, C-6)
~132.1	Aromatic (C-3a, C-7a)
~123.2	Aromatic (C-4, C-7)
~59.5	-CH ₂ -OH
~38.0	N-CH ₂ -
~30.5	-CH ₂ -CH ₂ -CH ₂ -

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **N-(3-Hydroxypropyl)phthalimide**. The spectrum shows characteristic absorption bands for the imide and hydroxyl groups.

Table 3: IR Spectroscopic Data for **N-(3-Hydroxypropyl)phthalimide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450	Strong, Broad	O-H stretch (hydroxyl)
~3050	Medium	C-H stretch (aromatic)
~2940, ~2870	Medium	C-H stretch (aliphatic)
~1770	Strong	C=O stretch (imide, asymmetric)
~1710	Strong	C=O stretch (imide, symmetric)
~1600	Medium	C=C stretch (aromatic)
~1400	Strong	C-N stretch (imide)
~1050	Strong	C-O stretch (primary alcohol)
~720	Strong	C-H bend (ortho-disubstituted benzene)

Note: Peak positions and intensities are approximate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For **N-(3-Hydroxypropyl)phthalimide** (C₁₁H₁₁NO₃), the expected molecular weight is approximately 205.21 g/mol .

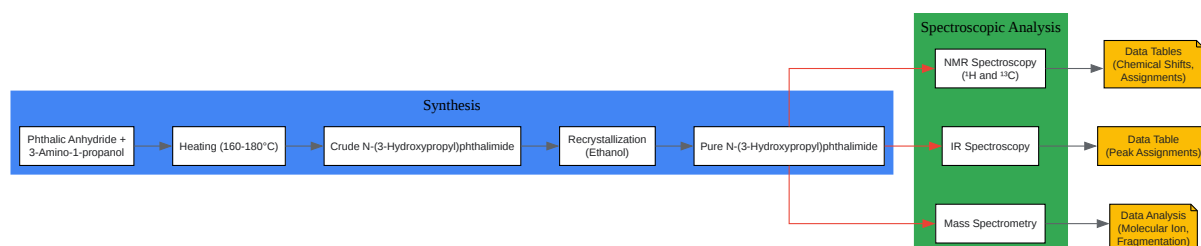
Mass Spectrum Analysis: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 205. The fragmentation pattern of N-substituted phthalimides often involves

characteristic losses. Common fragmentation pathways for **N-(3-Hydroxypropyl)phthalimide** may include:

- Loss of the propyl alcohol chain: Cleavage of the N-C bond can lead to the formation of the stable phthalimide radical cation at m/z 147.
- Loss of water: Dehydration from the hydroxyl group can result in a fragment at m/z 187.
- Cleavage of the propyl chain: Fragmentation of the C-C bonds within the propyl group can lead to various smaller fragments.

Experimental Workflow Visualization

The general workflow for the synthesis and spectroscopic analysis of **N-(3-Hydroxypropyl)phthalimide** can be visualized as follows:



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Caption: Workflow for the synthesis and spectroscopic analysis of **N-(3-Hydroxypropyl)phthalimide**.

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References

- 1. N-(3-Hydroxypropyl)phthalimide 95 883-44-3 [sigmaaldrich.com]

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